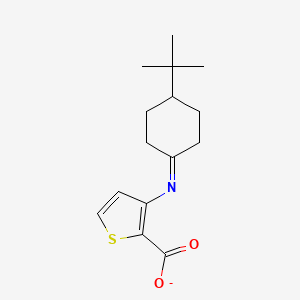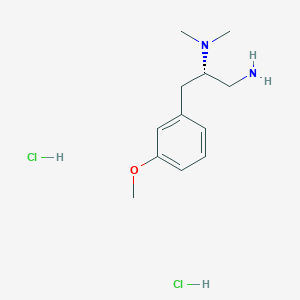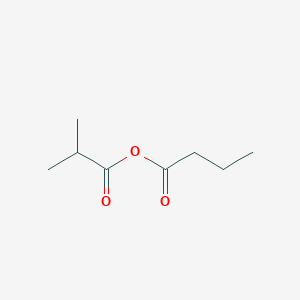
Butyricisobutyricanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyricisobutyricanhydride is a chemical compound that belongs to the class of carboxylic acid anhydrides It is formed by the condensation of butyric acid and isobutyric acid, resulting in the elimination of one water molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyricisobutyricanhydride typically involves the reaction of butyric acid with isobutyric acid in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus pentoxide or thionyl chloride. The reaction is carried out under controlled conditions to ensure the efficient formation of the anhydride.
Industrial Production Methods
In industrial settings, this compound can be produced through a reversible anhydride exchange reaction involving butyric acid and acetic anhydride. This method allows for the large-scale production of the compound, making it suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butyricisobutyricanhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and isobutyric acid.
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires the presence of an acid catalyst, such as sulfuric acid, and an alcohol.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Butyric acid and isobutyric acid.
Esterification: Esters of butyric and isobutyric acids.
Reduction: Corresponding alcohols of butyric and isobutyric acids.
Applications De Recherche Scientifique
Butyricisobutyricanhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of butyricisobutyricanhydride involves its interaction with various molecular targets and pathways. It can act as an acylating agent, modifying proteins and other biomolecules through the addition of acyl groups. This modification can affect the function and activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyric anhydride
- Isobutyric anhydride
- Acetic anhydride
- Propionic anhydride
Uniqueness
Butyricisobutyricanhydride is unique due to its combination of butyric and isobutyric acid moieties, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the properties of both butyric and isobutyric acids are desired.
Propriétés
IUPAC Name |
2-methylpropanoyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZOXNBKWANSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)


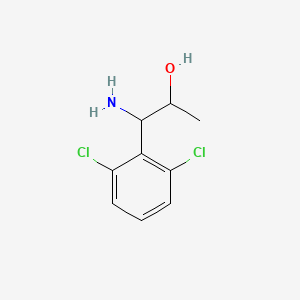
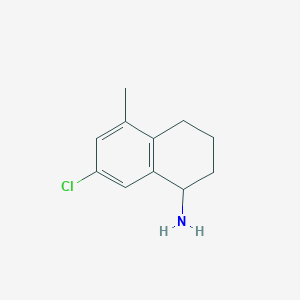
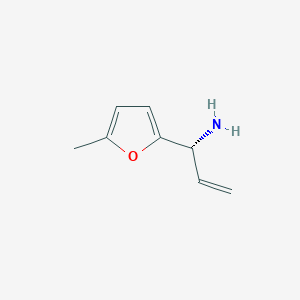
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)

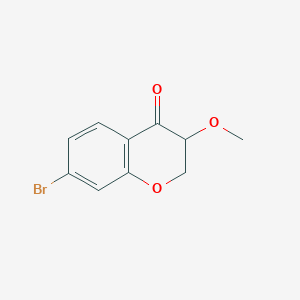

![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
